

Technical Guide: Bis(4-bromophenyl) (phenyl)phosphane Solubility & Application[1]

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Compound of Interest

Compound Name:	<i>Bis(4-bromophenyl) (phenyl)phosphane</i>
CAS No.:	84591-80-0
Cat. No.:	B8232428

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Chemical Identity & Physicochemical Profile[2][3][4] [5][6][7][8]

Bis(4-bromophenyl)(phenyl)phosphane is a specialized organophosphorus ligand used primarily in homogeneous catalysis and the synthesis of functionalized materials (MOFs, COFs).[1] Its solubility profile is governed by the lipophilic triarylphosphine core, modified by the electron-withdrawing and polarizable bromine substituents.[1]

Property	Data
Chemical Name	Bis(4-bromophenyl)(phenyl)phosphane
CAS Number	84591-80-0
Molecular Formula	C ₁₈ H ₁₃ Br ₂ P
Molecular Weight	420.08 g/mol
Physical Form	White to pale yellow crystalline solid
Melting Point	88–89 °C (Analogue extrapolation); Distillable at high vacuum
Oxidation Sensitivity	High (Oxidizes to Phosphine Oxide, CAS 93869-52-4)

Solubility Matrix

The following table categorizes solvents based on their interaction with the solute at ambient temperature (25°C).

Solvent Class	Specific Solvents	Solubility Status	Mechanistic Insight
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane	High	Primary interaction via dispersion forces and halogen-halogen interactions. ^[1] Ideal for reaction media. ^[1]
Aromatic Hydrocarbons	Toluene, Benzene, Xylene	High	- stacking interactions between solvent and the phenyl/bromophenyl rings stabilize the solute. ^[1]
Ethers	Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane	Moderate to High	Good solubility; THF is the preferred solvent for lithiation reactions involving the C-Br bond. ^[1]
Alcohols	Ethanol, Isopropanol, Methanol	Low (Cold) / High (Hot)	Critical for Purification. The solute exhibits a steep solubility curve in alcohols, enabling effective recrystallization. ^[1]
Alkanes	Hexane, Pentane, Cyclohexane	Low	Poor interaction energy; often used as an antisolvent to precipitate the phosphine from DCM or Toluene. ^[1]
Water	Water, Aqueous Buffers	Insoluble	The hydrophobic aromatic core dominates; no

hydrogen bonding
capability to solubilize
in aqueous media.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to validate solubility for specific process concentrations.[1]

- Preparation: Dry a 20 mL scintillation vial and weigh it ().
- Saturation: Add 100 mg of **Bis(4-bromophenyl)(phenyl)phosphane** to 1.0 mL of target solvent.
- Equilibration: Vortex for 10 minutes at 25°C. If solid dissolves completely, add more solid until a suspension persists (saturation).
- Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into the pre-weighed vial.
- Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 2 hours.
- Measurement: Weigh the vial with residue ().
- Calculation: Solubility () in mg/mL:

[1]

Protocol: Purification via Recrystallization

The purity of phosphine ligands is critical for catalytic turnover numbers (TON).[1] Phosphine oxides are common impurities.[1]

Principle: Phosphine oxides are significantly more polar than their parent phosphines.[1]

Recrystallization exploits the differential solubility in hot vs. cold ethanol.[1]

Step-by-Step Workflow:

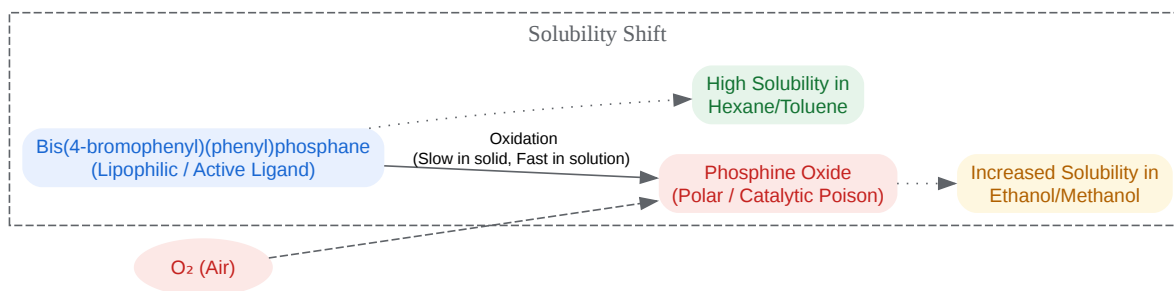
- Dissolution: Place crude solid in a flask. Add absolute Ethanol (10 mL per gram of solid).[1]
- Heating: Heat to reflux (approx. 78°C). The solid should dissolve.[1]
 - Troubleshooting: If insoluble at reflux, add Chloroform dropwise until clear.[1]
- Filtration (Hot): Rapidly filter the hot solution through a heated glass frit to remove insoluble particulates (e.g., inorganic salts).[1]
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer overnight.
- Isolation: Filter the white crystals and wash with cold (-20°C) Ethanol.
- Drying: Dry under high vacuum (< 1 mbar) to remove solvent traces.[1]

Mechanistic Insights & Diagrams

Oxidation Pathway & Solubility Shift

Phosphines are prone to oxidation in air, converting to phosphine oxides.[1] This transformation drastically alters solubility.[1]

- Phosphine (Target): Lipophilic, soluble in non-polar solvents.[1][2]
- Phosphine Oxide (Impurity): Polar, higher melting point, increased solubility in alcohols/water mixtures.[1]

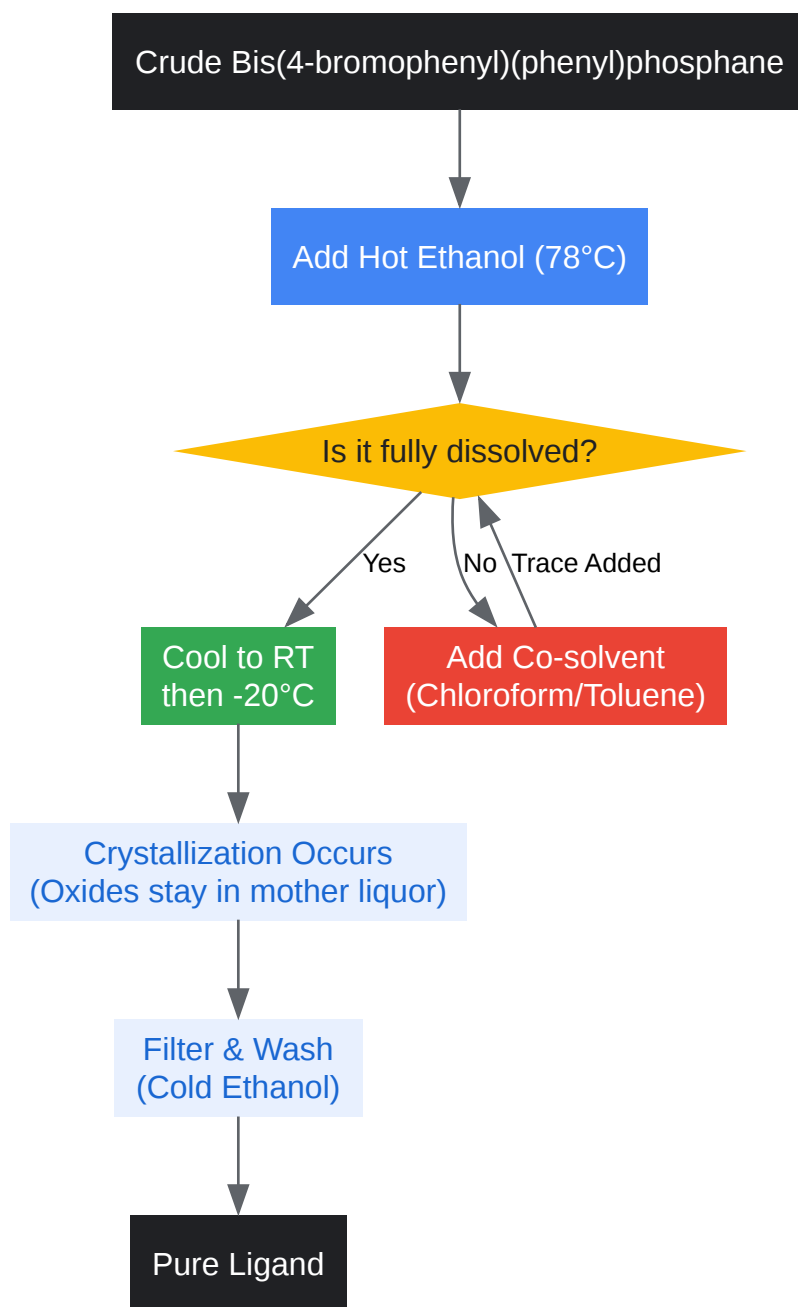


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Figure 1: The oxidation of the phosphine ligand alters its polarity, requiring specific solvent choices (e.g., Ethanol) to separate the active ligand from the oxide impurity.[1][3]

Recrystallization Logic Flow

This diagram illustrates the decision matrix for purifying the compound based on solvent interaction.[1]



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Figure 2: Decision tree for the purification of **Bis(4-bromophenyl)(phenyl)phosphane**, highlighting the use of co-solvents.

Applications in Drug Development & Synthesis[1] Cross-Coupling Catalysis

The primary utility of this compound is as a ligand for Palladium (Pd) or Nickel (Ni) catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

- Role: The electron-withdrawing bromine atoms reduce the electron density on the phosphorus, potentially increasing the rate of reductive elimination in the catalytic cycle compared to triphenylphosphine.[1]
- Solvent Selection: Reactions are typically run in Toluene/Water (biphasic) or DMF, requiring the ligand to be pre-dissolved in the organic phase.[1]

MOF/COF Linker Synthesis

The terminal bromine atoms serve as reactive handles.[1]

- Lithiation: Treatment with n-butyllithium in THF at -78°C generates the dilithio-species, which can react with electrophiles (e.g., chlorophosphines, borates) to create extended rigid linkers for Metal-Organic Frameworks (MOFs).[1]
- Solubility Criticality: The precursor must be fully soluble in anhydrous THF to ensure quantitative lithiation and prevent side reactions.

References

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